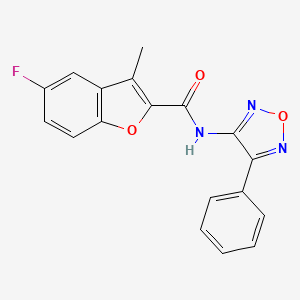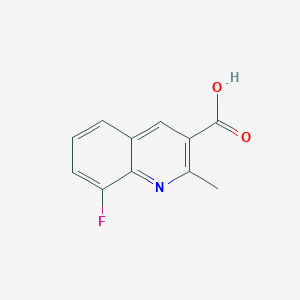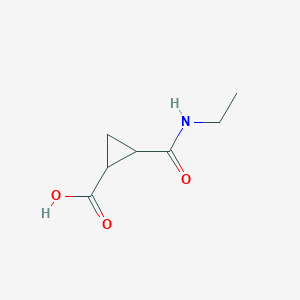
2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylcarbamoyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C7H11NO3 It is a cyclopropane derivative, characterized by the presence of an ethylcarbamoyl group and a carboxylic acid group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylcarbamoyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Ethylcarbamoyl)cyclopropanecarboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylcarbamoyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Ethylcarbamoyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(Ethylcarbamoyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application and the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the ethylcarbamoyl group.
2-Methylcyclopropanecarboxylic acid: Similar structure with a methyl group instead of an ethylcarbamoyl group.
Cyclopropanecarbonyl chloride: A derivative with a carbonyl chloride group.
Uniqueness
2-(Ethylcarbamoyl)cyclopropanecarboxylic acid is unique due to the presence of both the ethylcarbamoyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
716362-61-7 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2-(ethylcarbamoyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-8-6(9)4-3-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
RRFKWPXBCDJTQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



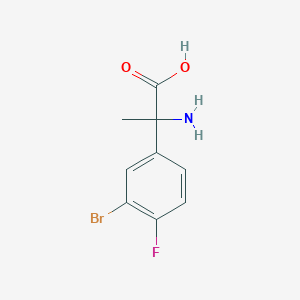
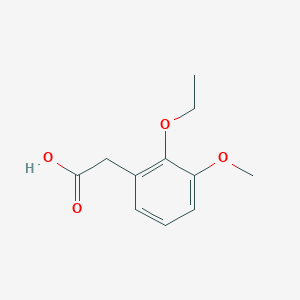


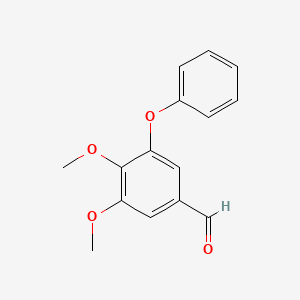
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)

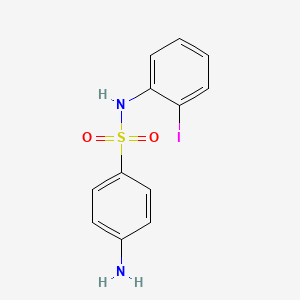
![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)

